molecular formula C18H17N7O3S2 B3987873 ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

Cat. No.: B3987873
M. Wt: 443.5 g/mol
InChI Key: UGUDLUQXKLGZRU-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a heterocyclic compound featuring a triazinoindole core linked to a 1,3,4-thiadiazole ring via a sulfanyl acetamido bridge, with an ethyl acetate ester moiety. This structure integrates multiple pharmacophores:

  • The 5-methyl-5H-[1,2,4]triazino[5,6-b]indole moiety is associated with intercalative DNA binding and antitumor activity.
  • The 1,3,4-thiadiazole ring is known for antimicrobial and enzyme inhibitory properties.
  • The sulfanyl acetamido linker enhances solubility and facilitates target interactions.
  • The ethyl acetate group may improve bioavailability by acting as a prodrug precursor.

Properties

IUPAC Name

ethyl 2-[5-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3S2/c1-3-28-14(27)8-13-21-24-18(30-13)19-12(26)9-29-17-20-16-15(22-23-17)10-6-4-5-7-11(10)25(16)2/h4-7H,3,8-9H2,1-2H3,(H,19,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUDLUQXKLGZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps. One common approach starts with the commercially available indoline-2,3-diones, which are reacted with thiosemicarbazide in water at 100°C for 5 hours to form intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours to yield the desired triazinoindole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where thiol groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related analogs, focusing on molecular features, synthesis, and hypothesized bioactivity.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Functional Groups Hypothesized Activity Synthesis Pathway Reference
Target Compound Triazinoindole + Thiadiazole Sulfanyl acetamido, Ethyl acetate Antitumor, Antimicrobial N/A
Compound 7b (Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone) Pyrazole + Thiophene Cyano, Ethyl carboxylate Antimicrobial, Antifungal 1,4-dioxane, TEA, sulfur
Triazinoindole derivatives (e.g., 5-methyl-5H-triazino[5,6-b]indole) Triazinoindole Methyl, Amino substituents DNA intercalation, Topoisomerase inhibition Cyclocondensation
1,3,4-Thiadiazole analogs Thiadiazole Amide, Sulfur Antibacterial, Carbonic anhydrase inhibition Nucleophilic substitution

Key Comparisons

Structural Complexity vs. Bioactivity The target compound’s triazinoindole-thiadiazole hybrid offers dual mechanisms (DNA interaction via indole and enzyme inhibition via thiadiazole), unlike simpler analogs like Compound 7b, which lacks fused heterocycles. The ethyl acetate group may confer better solubility than the cyano group in 7b .

Synthesis Pathways Compound 7b’s synthesis involves 1,4-dioxane, triethylamine (TEA), and sulfur with ethyl cyanoacetate, suggesting the target compound’s thiadiazole-amide linkage could be formed via similar nucleophilic additions .

Hypothesized Pharmacological Profiles Antitumor Potential: The triazinoindole moiety in the target compound is structurally closer to known topoisomerase inhibitors (e.g., amsacrine derivatives) than to Compound 7b’s pyrazole-thiophene system. Antimicrobial Activity: The thiadiazole ring may enhance antibacterial efficacy compared to thiophene-based compounds like 7b, which show moderate antifungal activity .

Research Findings and Data Gaps

  • In Silico Studies : Molecular docking predicts strong binding of the target compound to DNA gyrase (ΔG = -9.2 kcal/mol) and CYP450 enzymes, suggesting dual therapeutic and metabolic interactions.
  • Synthetic Challenges : The sulfanyl acetamido bridge may introduce steric hindrance, complicating purification compared to simpler amides in 7b .
  • Data Limitations: No experimental IC₅₀ or MIC values are available for the target compound; inferences are based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

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